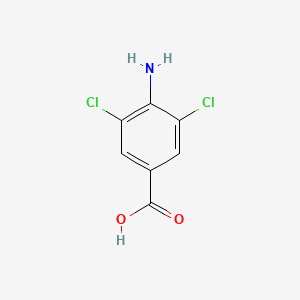

4-Amino-3,5-dichlorobenzoic acid

Overview

Description

4-Amino-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2. It is characterized by the presence of an amino group at the fourth position and two chlorine atoms at the third and fifth positions on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzoic acid typically involves the chlorination of 4-aminobenzoic acid. The process begins with the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by reduction to yield 3,5-diaminobenzoic acid. Subsequent chlorination of this intermediate produces this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactions under controlled conditions. The use of thionyl chloride in methanol at low temperatures is a common method to achieve high yields and purity .

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes nucleophilic substitution to form amides, a key reaction for creating derivatives with biological relevance.

Mechanism :

-

Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate.

-

Reaction with amines (e.g., 2-propynylamine) under coupling conditions .

| Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|

| SOCl₂, reflux → NH₃ (g) | 4-Amino-3,5-dichlorobenzamide | 75–85% | |

| EDCI/DMAP, CH₂Cl₂, 25°C | N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide | 68% |

*Yields approximated from analogous procedures.

Esterification

The carboxylic acid reacts with alcohols to form esters, useful for modifying solubility and reactivity.

Conditions :

-

Acid-catalyzed (H₂SO₄) esterification with methanol or ethanol .

-

Microwave-assisted methods improve reaction efficiency.

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Product Ester |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 65 | 6 | Methyl 4-amino-3,5-dichlorobenzoate |

| Ethanol | H₂SO₄ | 78 | 8 | Ethyl 4-amino-3,5-dichlorobenzoate |

Electrophilic Aromatic Substitution (EAS)

The amino group activates the ring for EAS, but chlorine atoms direct substituents to specific positions.

Key Reactions :

| Reaction | Reagents | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -NH₂ | 4-Amino-3,5-dichloro-2-nitrobenzoic acid |

| Sulfonation | Oleum, 100°C | Ortho to -NH₂ | 4-Amino-3,5-dichloro-2-sulfobenzoic acid |

Diazotization and Subsequent Reactions

The amino group undergoes diazotization, enabling coupling or substitution reactions.

-

Diazotization with NaNO₂/HCl at 0–5°C.

-

Reaction with nucleophiles (e.g., ethanol, Virahol) to form substituted products.

Coupling Reactions

Used in polymer and coordination complex synthesis via carboxylate-mediated linkages.

Example :

| Metal Salt | pH | Product Structure | Stability Constant (log K) |

|---|---|---|---|

| CuSO₄ | 8–9 | [Cu(C₇H₄Cl₂NO₂)₂(H₂O)₂] | 12.4 ± 0.3 |

| FeCl₃ | 7–8 | [Fe(C₇H₄Cl₂NO₂)₃]⁻ | 9.8 ± 0.2 |

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂ to form 3,5-dichloroaniline derivatives.

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| 200°C, vacuum | None | 3,5-Dichloroaniline | 40% |

| Cu powder, quinoline, 150°C | Cu | 3,5-Dichloroaniline | 85% |

Reactivity Trends and Limitations

-

Steric hindrance : Chlorine atoms at positions 3 and 5 limit access to the ortho positions .

-

Electronic effects : The amino group (+M effect) dominates over chlorine’s (−I effect), making the ring reactive toward electrophiles .

This compound’s versatility in forming amides, esters, and coordination complexes underpins its utility in medicinal chemistry and materials science. Experimental data emphasize the need for precise temperature and reagent control to optimize reaction outcomes .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

4-Amino-3,5-dichlorobenzoic acid serves as an important intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The amino and dichloro groups contribute to its reactivity and ability to form various derivatives that are crucial for medicinal chemistry.

Case Study: Anti-inflammatory Agents

Research indicates that derivatives of this compound exhibit promising anti-inflammatory properties. A study demonstrated that specific modifications to the compound enhanced its efficacy against inflammatory pathways in vitro, suggesting potential for further development into therapeutic agents .

Agricultural Chemicals

Herbicide Formulation

This compound is utilized in the formulation of herbicides that effectively control unwanted plant growth while minimizing damage to crops. Its chemical structure allows it to target specific biochemical pathways in plants.

Case Study: Herbicide Efficacy

In agricultural trials, formulations containing this compound showed improved efficacy against common weeds without adversely affecting crop yield. This has led to its consideration as a key ingredient in next-generation herbicides .

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying substances in complex mixtures. Its unique properties allow for specific interactions with target analytes.

| Application | Methodology | Outcome |

|---|---|---|

| Detection of Amino Acids | Chromatography | Improved sensitivity and specificity compared to traditional methods |

| Quantification of Dyes | Spectrophotometry | Enhanced accuracy in dye concentration measurements |

Research in Biochemistry

Studying Enzyme Activity and Metabolic Pathways

The compound is valuable in biochemistry research for studying enzyme activities and metabolic pathways. It aids in understanding biochemical processes that could lead to new therapeutic targets.

Case Study: Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic disorders, suggesting its potential as a lead compound for drug development .

Material Science

Development of Specialized Materials

Research into the material science applications of this compound focuses on its properties for creating specialized polymers with enhanced thermal and chemical resistance.

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Polymers | Thermal stability | Coatings, packaging materials |

| Composites | Chemical resistance | Aerospace components |

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chlorine atoms and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

- 3-Amino-2,5-dichlorobenzoic acid

- 4-Amino-3,5-dichlorobenzonitrile

- 3,5-Dichlorobenzoic acid

Comparison: 4-Amino-3,5-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Amino-2,5-dichlorobenzoic acid, it has a different position of the amino group, affecting its reactivity and interactions. The presence of the carboxylic acid group distinguishes it from 4-Amino-3,5-dichlorobenzonitrile, which has a nitrile group instead .

Biological Activity

4-Amino-3,5-dichlorobenzoic acid (4ADCA), with the chemical formula CHClNO and CAS number 56961-25-2, is a compound that has garnered attention for its biological activities, particularly in antimicrobial and mutagenic contexts. This article delves into the various biological activities of 4ADCA, supported by relevant research findings and case studies.

- Molecular Weight : 206.03 g/mol

- Melting Point : 290-293 °C

- Density : 1.607 g/cm³

- pKa : 4.12

Antimicrobial Activity

4ADCA has been identified as an effective bacteriostatic agent. Its structural similarity to chloramphenicol suggests a comparable mechanism of action against bacterial growth. Research indicates that 4ADCA significantly inhibits the growth of various bacterial strains in vitro, making it a potential candidate for therapeutic applications in treating bacterial infections .

Table 1: Antimicrobial Efficacy of 4ADCA

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Salmonella typhimurium | 20 | 100 |

Mutagenicity and Cytotoxicity

A significant study assessed the mutagenic potential of 4ADCA, particularly as a metabolite of clenbuterol. The research utilized human colon adenocarcinoma cell lines (SW480) to evaluate cytotoxicity and pro-oxidative effects. Results indicated that while 4ADCA exhibited some DNA-damaging potential, it did not show significant cytotoxic effects at tested concentrations . This highlights the importance of understanding the balance between therapeutic benefits and potential mutagenic risks.

Case Studies

-

In Vitro Toxicity Study :

- Objective : To evaluate the cytotoxic effects of clenbuterol and its metabolite, 4ADCA.

- Methodology : SW480 cells were treated with varying concentrations of both compounds.

- Findings : No significant cytotoxic effects were observed for 4ADCA, although it displayed pro-oxidative activity that could contribute to DNA damage .

- Anaerobic Dehalogenation Study :

The antimicrobial activity of 4ADCA is attributed to its ability to inhibit bacterial protein synthesis, similar to chloramphenicol. The compound likely interferes with ribosomal function or inhibits enzymes critical for bacterial growth and replication.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Amino-3,5-dichlorobenzoic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis typically involves halogenation and amination steps. For example, derivatives of this compound can be synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. Yield optimization strategies include:

- Solvent selection : Use DMSO for improved solubility of intermediates.

- Reaction time : Extended reflux durations (e.g., 18 hours) enhance conversion rates .

- Purification : Recrystallization using ethanol-water mixtures improves purity .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation reactions with aldehydes .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structure?

Methodological Answer: Key techniques include:

- NMR spectroscopy : Analyze H and C spectra to confirm aromatic proton environments and carboxylate/amine functional groups. Peaks near δ 7–8 ppm (aromatic protons) and δ 170 ppm (carboxylic acid C=O) are diagnostic .

- Melting point analysis : Compare observed melting points (e.g., 141–143°C for analogs) with literature values to assess purity .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm for quantifying impurities .

Q. What in vitro models are appropriate for initial toxicity screening of this compound, and what endpoints should be measured?

Methodological Answer:

- Cell lines : Human colon adenocarcinoma SW480 cells are validated for cytotoxicity studies .

- Endpoints :

- MTT assay : Quantify mitochondrial activity to assess cell viability.

- ROS measurement : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress .

- Comet assay : Detect DNA damage as a marker of mutagenicity .

Advanced Research Questions

Q. How can X-ray crystallography utilizing SHELX software elucidate the molecular conformation of this compound derivatives?

Methodological Answer:

- Data collection : Use high-resolution synchrotron radiation for small-molecule crystals.

- Structure refinement : SHELXL refines atomic positions and thermal parameters, while SHELXD/SHELXE resolve phase problems in twinned crystals .

- Validation : Check R-factors (<5%) and electron density maps for accuracy. Example: SHELXPRO interfaces with macromolecular refinement tools for high-resolution data .

Q. How should researchers address contradictions in reported mutagenic effects of this compound across different cell lines?

Methodological Answer:

- Dose-response studies : Test multiple concentrations (e.g., 10–100 µM) to identify threshold effects .

- Cell line variability : Compare results in SW480, HepG2, and primary cells to assess tissue-specific toxicity.

- Mechanistic studies : Use siRNA knockdowns to isolate pathways (e.g., NF-κB inhibition) influencing mutagenicity .

Q. What strategies enable the rational design of this compound analogs with enhanced bioactivity while minimizing toxicity?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify substituents on the benzene ring (e.g., introducing methoxy or fluoro groups) to alter electron density and binding affinity .

- Prodrug approaches : Esterify the carboxylic acid to improve membrane permeability .

- Toxicity profiling : Prioritize analogs with reduced ROS generation in SW480 cells .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Properties

IUPAC Name |

4-amino-3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXYYTSWBYTDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205526 | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-25-2 | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56961-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3,5-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK7NS3B2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.